molecular formula C9H10N6OS B12130083 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B12130083
M. Wt: 250.28 g/mol
InChI Key: XASCXRDOBYJPQL-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide. The reaction is carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thioacetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the thioacetamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C9H10N6OS

Molecular Weight

250.28 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H10N6OS/c10-7(16)5-17-9-14-13-8(15(9)11)6-1-3-12-4-2-6/h1-4H,5,11H2,(H2,10,16)

InChI Key

XASCXRDOBYJPQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)N

Origin of Product

United States

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